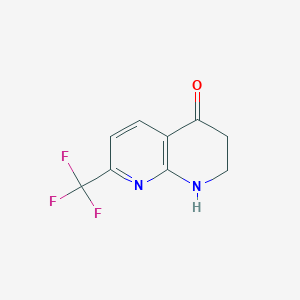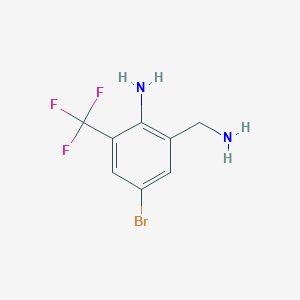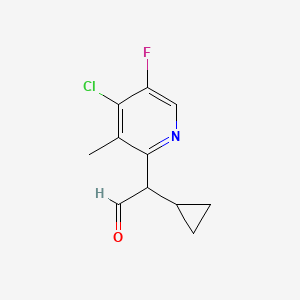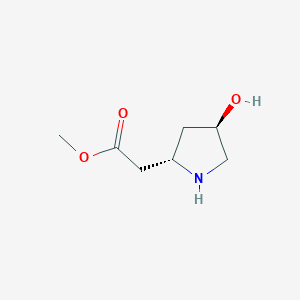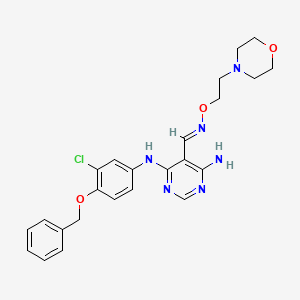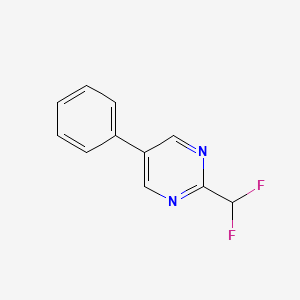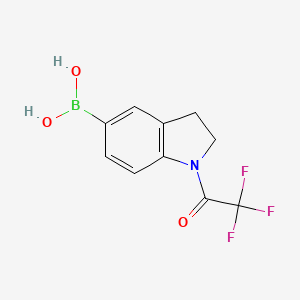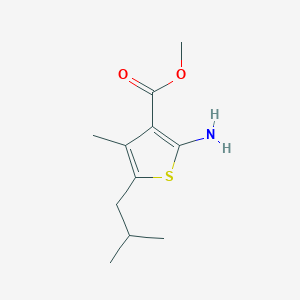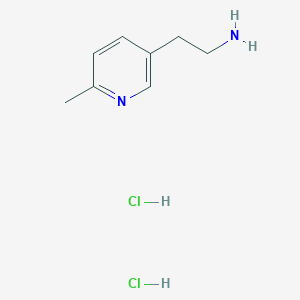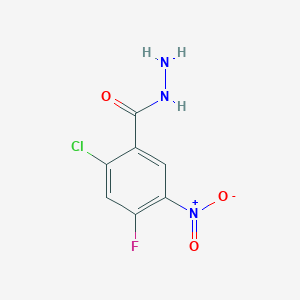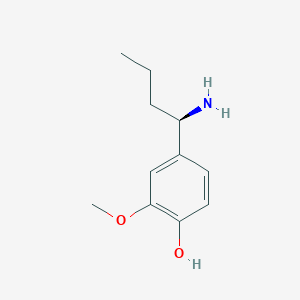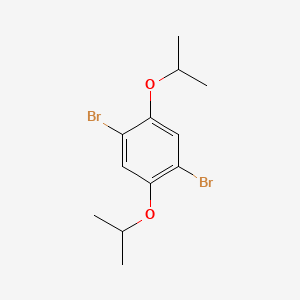
1,4-Dibromo-2,5-diisopropoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dibromo-2,5-diisopropoxybenzene is an organic compound with the molecular formula C14H20Br2O2 It is a derivative of benzene, where two bromine atoms and two isopropoxy groups are substituted at the 1,4 and 2,5 positions, respectively
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dibromo-2,5-diisopropoxybenzene typically involves the bromination of 2,5-diisopropoxybenzene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 1,4-Dibromo-2,5-diisopropoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The isopropoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Major Products: The major products formed depend on the type of reaction. For instance, substitution with an amine would yield a dibromo-amine derivative, while oxidation would produce a dibromo-carbonyl compound.
科学的研究の応用
1,4-Dibromo-2,5-diisopropoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel polymers and materials with specific electronic properties.
Pharmaceuticals: The compound can be a precursor in the synthesis of biologically active molecules.
Chemical Sensors: Its derivatives are explored for use in chemical sensors due to their unique reactivity and stability.
作用機序
The mechanism by which 1,4-Dibromo-2,5-diisopropoxybenzene exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, while the isopropoxy groups can participate in oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
類似化合物との比較
1,4-Dibromo-2,5-dimethoxybenzene: Similar structure but with methoxy groups instead of isopropoxy groups.
1,4-Dibromo-2,5-difluorobenzene: Contains fluorine atoms instead of isopropoxy groups.
1,4-Dibromo-2,5-dimethylbenzene: Features methyl groups instead of isopropoxy groups.
Uniqueness: 1,4-Dibromo-2,5-diisopropoxybenzene is unique due to the presence of bulky isopropoxy groups, which can influence its reactivity and steric properties. This makes it particularly useful in applications where steric hindrance plays a crucial role, such as in the synthesis of complex organic molecules and materials with specific properties.
特性
分子式 |
C12H16Br2O2 |
|---|---|
分子量 |
352.06 g/mol |
IUPAC名 |
1,4-dibromo-2,5-di(propan-2-yloxy)benzene |
InChI |
InChI=1S/C12H16Br2O2/c1-7(2)15-11-5-10(14)12(6-9(11)13)16-8(3)4/h5-8H,1-4H3 |
InChIキー |
WGHSSTRWRAXZMV-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC(=C(C=C1Br)OC(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[14-(Oxiran-2-yl)tetradecyl]oxirane](/img/structure/B12969720.png)
